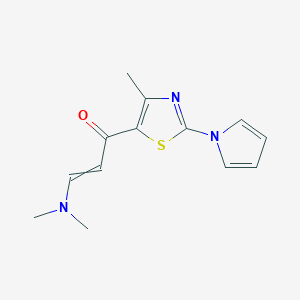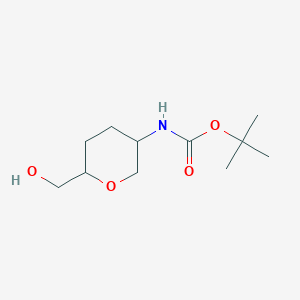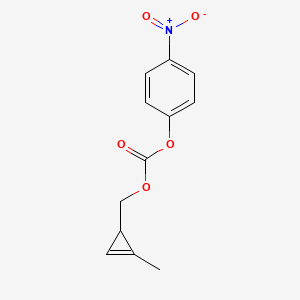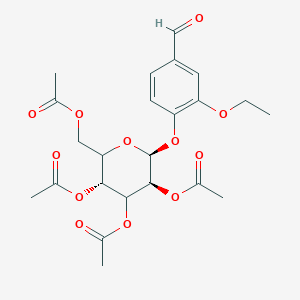![molecular formula C11H15N5O6 B8013863 2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methoxy-3H-purin-6-one](/img/structure/B8013863.png)
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methoxy-3H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methoxy-3H-purin-6-one: It is a primary amine with a branched alkyl chain, making it a valuable intermediate in various chemical syntheses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Reductive Amination: One common method involves the reductive amination of 2-ethylbutanal with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Alkylation of Ammonia: Another method includes the alkylation of ammonia with 2-ethylbutyl chloride under basic conditions.
Industrial Production Methods: : Industrial production often utilizes the alkylation method due to its scalability and cost-effectiveness. The reaction typically occurs in a continuous flow reactor to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 2-Ethylbutan-1-amine can undergo oxidation to form corresponding nitriles or amides using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to secondary or tertiary amines using hydrogenation in the presence of a catalyst such as palladium on carbon.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Nitriles, amides.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated amines.
Applications De Recherche Scientifique
Chemistry
- Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Acts as a building block for the preparation of more complex organic molecules .
Biology
Medicine
- Explored for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients .
Industry
Mécanisme D'action
The primary mechanism of action for 2-Ethylbutan-1-amine involves its role as a nucleophile in various chemical reactions. It can donate its lone pair of electrons on the nitrogen atom to electrophilic centers, facilitating the formation of new chemical bonds. This nucleophilic behavior is crucial in its applications in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butanamine: A primary amine with a straight-chain structure.
2-Methylpropan-1-amine: A primary amine with a branched structure similar to 2-Ethylbutan-1-amine.
Uniqueness: : 2-Ethylbutan-1-amine’s branched structure provides unique steric properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of compounds where such steric effects are desirable .
Propriétés
IUPAC Name |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methoxy-3H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O6/c1-21-11-13-4-7(14-10(12)15-8(4)20)16(11)9-6(19)5(18)3(2-17)22-9/h3,5-6,9,17-19H,2H2,1H3,(H3,12,14,15,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVSREMEETTXDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[(benzyloxy)amino]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B8013792.png)


![L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(phenylmethoxy)-](/img/structure/B8013816.png)
![(S)-4-[4-(Boc-amino)butyl]oxazolidine-2,5-dione](/img/structure/B8013824.png)

![(1R,2R,3S,5R)-2-Amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B8013833.png)
![benzyl N-[[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]carbamate](/img/structure/B8013839.png)
![(1S,2S,5R,6S)-3-azatricyclo[4.2.1.0^{2,5}]non-7-en-4-one](/img/structure/B8013851.png)

![Rhodamine B-[(phenanthren-9-yl)-aminocarbonyl]-benzylester (RPAC)](/img/structure/B8013866.png)
![3-Ethoxy-4-[2-carboxy-2-(4-hydroxyphenyl)ethyl amino]-3-cyclobutene-1,2-dione (rac)](/img/structure/B8013867.png)
![3-Ethoxy-4-[2-carboxy-2-(4-borono-phenyl)ethylamino]-3-cyclobutene-1,2-dione (rac)](/img/structure/B8013871.png)
